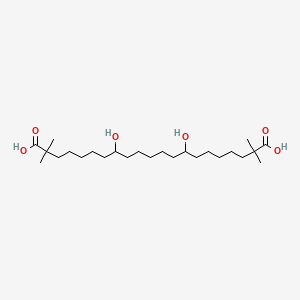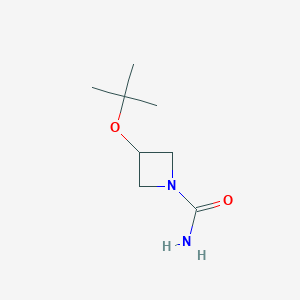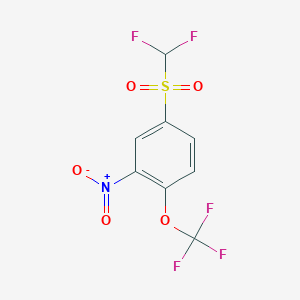
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple fluorinated groups. The trifluoromethoxy group, in particular, is known for its significant impact on the compound’s chemical properties, including increased stability, lipophilicity, and high electronegativity . This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of nucleophilic substitution reactions, where a suitable precursor is reacted with trifluoromethoxide anion (CF3O-) to introduce the trifluoromethoxy group . The difluoromethylsulfonyl group can be introduced using reagents such as difluoromethylsulfonyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and safety. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium trifluoromethoxide (NaOCF3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Sulfone Derivatives: Oxidation of the sulfur atom yields sulfone derivatives.
科学的研究の応用
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene has several scientific research applications:
作用機序
The mechanism of action of 4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby affecting their function . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
類似化合物との比較
Similar Compounds
2,4-Dinitro-1-(trifluoromethoxy)benzene: Similar in structure but lacks the difluoromethylsulfonyl group.
4-(Trifluoromethoxy)benzenesulfonyl Chloride: Contains the trifluoromethoxy and sulfonyl groups but lacks the nitro group.
Uniqueness
4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene is unique due to the presence of both the difluoromethylsulfonyl and trifluoromethoxy groups, which confer distinct chemical properties such as increased stability and reactivity .
特性
分子式 |
C8H4F5NO5S |
|---|---|
分子量 |
321.18 g/mol |
IUPAC名 |
4-(difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4F5NO5S/c9-7(10)20(17,18)4-1-2-6(19-8(11,12)13)5(3-4)14(15)16/h1-3,7H |
InChIキー |
YJHRJEITKKBXGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


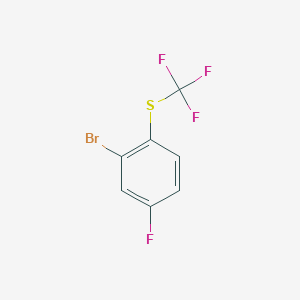
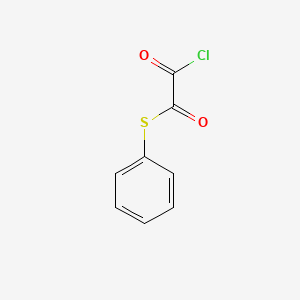
![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)
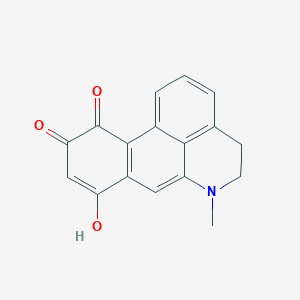
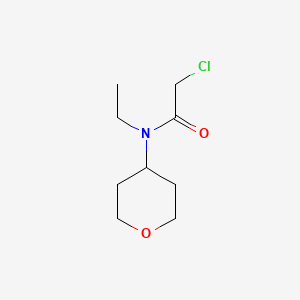
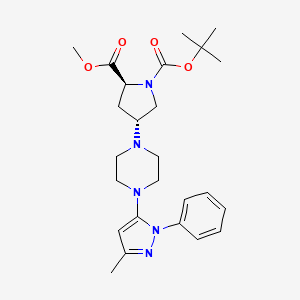


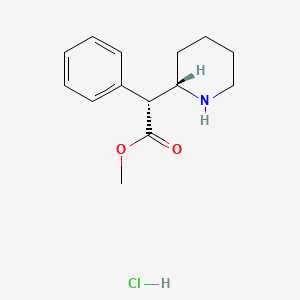
![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
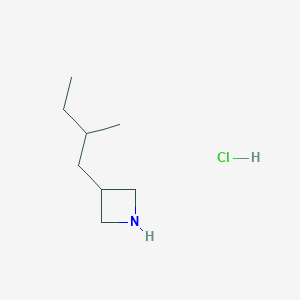
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)
